Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
CAS No.:
Cat. No.: VC13319193
Molecular Formula: C27H23N3O6
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N3O6 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32) |
| Standard InChI Key | BCNZZFWCWNNOMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline-2,4-dione scaffold substituted at the 1-position with a carboxymethyl group and at the 3-position with a 2-aminoethyl side chain protected by an Fmoc group. The quinazoline core contributes aromatic stability and hydrogen-bonding motifs, while the Fmoc group provides orthogonal protection for amine functionalities during synthetic processes . The IUPAC name, 2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid, underscores its structural complexity.
Physicochemical Characteristics
Key properties include:
The low pKa of the carboxylic acid group () enhances its solubility in basic aqueous solutions, facilitating its use in solid-phase synthesis . The Fmoc group’s hydrophobicity necessitates the use of aprotic solvents like dimethylformamide (DMF) during peptide coupling reactions .
Synthesis and Functionalization
Solid-Phase Synthesis Strategies
The compound’s synthesis leverages 2-chlorotrityl chloride (2-CTC) resin, a reusable solid support that temporarily protects carboxylic acids during alkylation steps . This approach, validated for hindered alpha-amino acids like Fmoc-Thr(tBu)-OH, ensures high yields () and purity () while preventing racemization . Critical steps include:
-
Resin Loading: The carboxylic acid group of the quinazoline derivative is anchored to the 2-CTC resin via esterification in anhydrous dichloromethane (DCM) with -diisopropylethylamine (DIEA) as a base .
-
Fmoc Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent methylation .
-
Methylation: Dimethyl sulfate or methyl iodide introduces the methyl group to the amine, with the 2-CTC resin stabilizing the intermediate .
-
Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the final product while preserving side-chain protections .
Comparative Alkylation Methods
Studies comparing dimethyl sulfate and methyl iodide reveal nuanced trade-offs:
-
Dimethyl Sulfate: Higher reactivity but requires stringent temperature control () to avoid sulfonation byproducts .
-
Methyl Iodide: Slower kinetics but offers better selectivity for secondary amines, particularly in sterically hindered environments .
Applications in Biomedical Research
Peptide Synthesis
As a temporary protective group, the Fmoc moiety enables sequential peptide bond formation in solid-phase synthesis. Its orthogonality to tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allows for complex peptide architectures . For example, in synthesizing integrin inhibitors, the compound’s quinazoline core facilitates β-sheet stabilization, critical for mimicking natural ligand conformations .
Drug Development
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in kinase inhibitors and anticancer agents. Substituents like the carboxymethyl group enhance water solubility, while the 2-aminoethyl side chain serves as a handle for conjugating targeting moieties . Preclinical studies highlight its role in blocking tumor angiogenesis by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) .
Bioconjugation and Imaging
In targeted drug delivery systems, the compound links therapeutic payloads to antibodies or nanoparticles via its carboxylic acid group. For instance, conjugates with trastuzumab (anti-HER2) show enhanced specificity for breast cancer cells . Additionally, its incorporation into fluorescent probes enables real-time tracking of cellular uptake mechanisms, as demonstrated in studies visualizing endosomal escape pathways.
Future Directions and Challenges
Scalability of Synthesis
While the 2-CTC resin method is efficient for research-scale production (), transitioning to continuous flow systems could address batch variability in industrial settings . Challenges include resin fouling and cost-benefit analysis of resin reuse cycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume